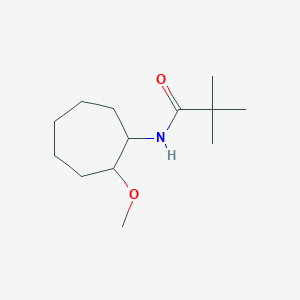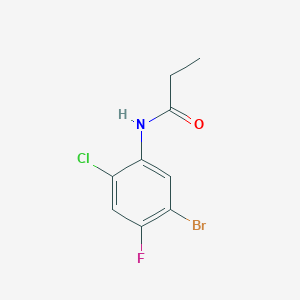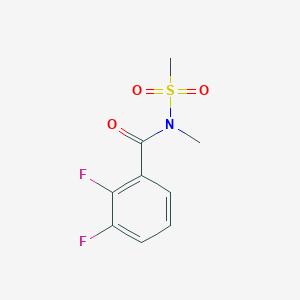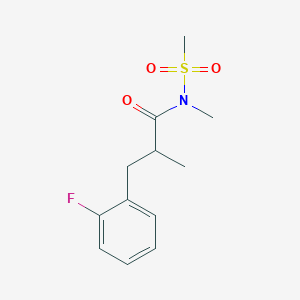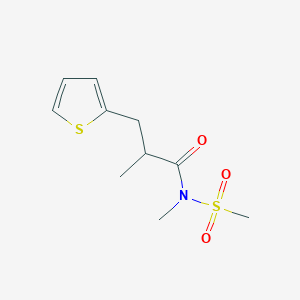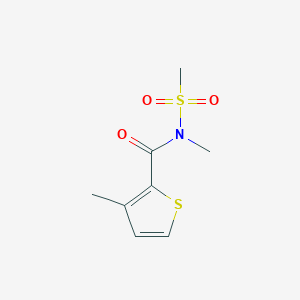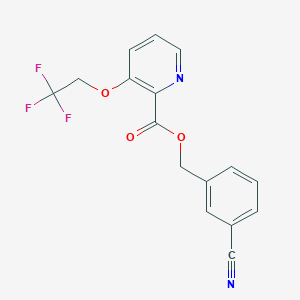
(3-Cyanophenyl)methyl 3-(2,2,2-trifluoroethoxy)pyridine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Cyanophenyl)methyl 3-(2,2,2-trifluoroethoxy)pyridine-2-carboxylate, also known as TFP or TFP-2, is a synthetic compound that has been widely used in scientific research. It is a potent and selective antagonist of the metabotropic glutamate receptor subtype 1 (mGluR1), which has been implicated in various neurological disorders such as Parkinson's disease, Alzheimer's disease, and epilepsy.
Mécanisme D'action
(3-Cyanophenyl)methyl 3-(2,2,2-trifluoroethoxy)pyridine-2-carboxylate binds to the allosteric site of mGluR1, which is located outside the orthosteric binding site that interacts with glutamate. This binding induces a conformational change in the receptor, leading to a decrease in its activity. By inhibiting the activity of mGluR1, this compound modulates the release of neurotransmitters such as glutamate, GABA, and dopamine, which are involved in various physiological and pathological processes.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, depending on the experimental conditions and the target tissue or cell type. In general, this compound inhibits the activity of mGluR1, which leads to a decrease in intracellular calcium levels, a reduction in synaptic transmission, and a modulation of neuronal excitability. This compound has also been shown to have anti-inflammatory and neuroprotective effects in various animal models of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
(3-Cyanophenyl)methyl 3-(2,2,2-trifluoroethoxy)pyridine-2-carboxylate has several advantages as a research tool, including its high potency and selectivity for mGluR1, its well-characterized mechanism of action, and its availability from commercial sources. However, this compound also has some limitations, such as its potential off-target effects on other proteins or ion channels, its low solubility in aqueous solutions, and its potential toxicity at high concentrations.
Orientations Futures
(3-Cyanophenyl)methyl 3-(2,2,2-trifluoroethoxy)pyridine-2-carboxylate has a wide range of potential applications in basic and translational research, including the development of new therapies for neurological disorders, the elucidation of the role of mGluR1 in synaptic plasticity and learning and memory, and the screening of potential therapeutic compounds that target mGluR1. Some future directions for this compound research include the development of more potent and selective mGluR1 antagonists, the investigation of the role of mGluR1 in neuroinflammation and neurodegeneration, and the exploration of the potential therapeutic benefits of mGluR1 modulation in various animal models of neurological disorders.
Méthodes De Synthèse
The synthesis of (3-Cyanophenyl)methyl 3-(2,2,2-trifluoroethoxy)pyridine-2-carboxylate involves several steps, starting from the reaction of 3-cyanobenzyl alcohol with 2-chloropyridine-3-carboxylic acid. The resulting intermediate is then treated with trifluoroethanol to yield this compound. The purity of the final product can be improved by recrystallization or chromatography.
Applications De Recherche Scientifique
(3-Cyanophenyl)methyl 3-(2,2,2-trifluoroethoxy)pyridine-2-carboxylate has been extensively used in scientific research as a tool to study the role of mGluR1 in various physiological and pathological processes. It has been shown to inhibit the activity of mGluR1 in a dose-dependent manner, with a high degree of selectivity over other mGluR subtypes. This compound has been used to investigate the involvement of mGluR1 in synaptic plasticity, learning and memory, pain perception, and drug addiction. It has also been used to screen potential therapeutic compounds that target mGluR1.
Propriétés
IUPAC Name |
(3-cyanophenyl)methyl 3-(2,2,2-trifluoroethoxy)pyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N2O3/c17-16(18,19)10-24-13-5-2-6-21-14(13)15(22)23-9-12-4-1-3-11(7-12)8-20/h1-7H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVGRSRNYALTPGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C#N)COC(=O)C2=C(C=CC=N2)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
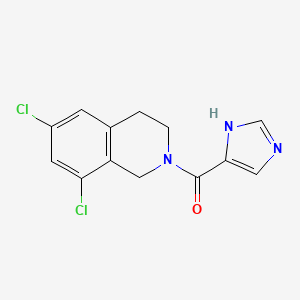

![2,2-dimethyl-N-[(1-propan-2-ylpyrrolidin-3-yl)methyl]thiomorpholine-4-carboxamide](/img/structure/B7583623.png)

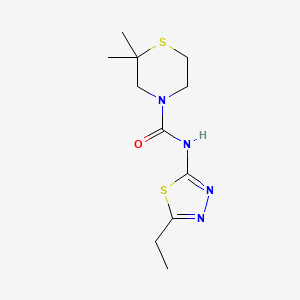
![8-Methyl-2-[(3-methylphenyl)sulfinylmethyl]imidazo[1,2-a]pyridine](/img/structure/B7583638.png)
